molecular formula C9H14 B1596462 T-Butylcyclopentadiene CAS No. 41539-65-5

T-Butylcyclopentadiene

Cat. No.: B1596462
CAS No.: 41539-65-5
M. Wt: 122.21 g/mol
InChI Key: NWFVDKHZNWEXAD-UHFFFAOYSA-N
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Description

T-Butylcyclopentadiene, also known as 5-tert-Butyl-1,3-cyclopentadiene, is an organic compound with the molecular formula C9H14. It is a colorless liquid that is soluble in organic solvents. This compound is a derivative of cyclopentadiene, where a tert-butyl group is attached to the cyclopentadiene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

T-Butylcyclopentadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with reagents such as sodium hydride and tert-butyl bromide to form different products . For example, the conjugate base of this compound can react with tert-butyl bromide to form a tri-terthis compound derivative . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Scientific Research Applications

T-Butylcyclopentadiene has several applications in scientific research. It is used as a ligand in the synthesis of organometallic complexes, which are important in catalysis and other chemical transformations . These complexes often exhibit high chemical inertness and stability, making them valuable in various catalytic processes. Additionally, this compound derivatives are used in the synthesis of metallocenes, which are widely used as catalysts in organic transformations .

Mechanism of Action

The mechanism of action of T-Butylcyclopentadiene involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions used. The unique structure of this compound allows it to stabilize high-spin complexes and facilitate reactions that are otherwise challenging to achieve .

Comparison with Similar Compounds

This compound is similar to other substituted cyclopentadienes, such as pentamethylcyclopentadiene and di-terthis compound . These compounds share similar structural features but differ in the nature and number of substituents on the cyclopentadiene ring. This compound is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in stabilizing highly unsaturated metal complexes and facilitating specific catalytic reactions .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry Its unique structure and reactivity make it valuable in the synthesis of organometallic complexes and as a ligand in various catalytic processes

Properties

IUPAC Name

1-tert-butylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFVDKHZNWEXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348260
Record name T-BUTYLCYCLOPENTADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41539-65-5
Record name T-BUTYLCYCLOPENTADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYLCYCLOPENTADIENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In runs 1 through 10, five ml. of 0.025 M dimethylaluminum cyclopentadiene (Me2AlCPD) in chlorobenzene was dispensed by pipette into 20×150 mm test tubes. The tubes were then capped with screw caps fitted with self-sealing gaskets and Teflon® liners. The reaction tubes were placed in a constant temperature bath. After allowing sufficient time for the tubes and contents to attain bath temperature, 0.12 M tert.-butyl chloride solution in chlorobenzene (tBuCl) already at bath temperature was added by syringe fitted with hypodermic needle. After the desired time, the reactions were quenched by the addition of normal-butyl alcohol.
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Synthesis routes and methods II

Procedure details

In runs 1 through 10, five ml. of 0.025M dimethylaluminum cyclopentadiene (Me2AlCPD) in chlorobenzene was dispensed by pipette into 20 × 150 mm test tubes. The tubes were then capped with screw caps fitted with self-sealing gaskets and TeflonR liners. The reaction tubes were placed in a constant temperature bath. After allowing sufficient time for the tubes and contents to attain bath temperature, 0.12 M tert.-butyl chloride solution in chlorobenzene (tBuCl) already at bath temperature was added by syringe fitted with hypodermic needle. After the desired time, the reactions were quenched by the addition of normal-butyl alcohol.
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dimethylaluminum cyclopentadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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T-Butylcyclopentadiene
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T-Butylcyclopentadiene
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T-Butylcyclopentadiene
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T-Butylcyclopentadiene
Reactant of Route 5
T-Butylcyclopentadiene
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T-Butylcyclopentadiene

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